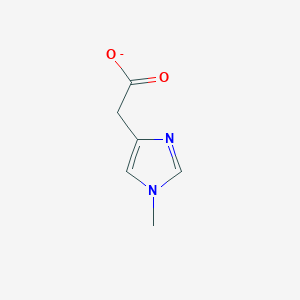
(1-methyl-1H-imidazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-imidazoleacetate is a monocarboxylic acid anion that is the conjugate base of 1-methyl-4-imidazoleacetic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 1-methyl-4-imidazoleacetic acid.
Applications De Recherche Scientifique
Synthesis and Structural Studies
(1-methyl-1H-imidazol-4-yl)acetate has been utilized in various synthesis and structural studies. For instance, Banerjee et al. (2013) synthesized a copper complex with 1-ethyl-1H-imidazol-4-yl)acetate, demonstrating its tetragonally distorted octahedral geometry with O, N coordination and interesting electronic properties, as indicated by EPR and DFT studies (Banerjee et al., 2013). Similarly, synthesis and crystal structure studies have been conducted on zinc(II) complexes based on 1-[(benzotriazol-1-yl)methyl]-1H-imidazole, highlighting the strong coordination ability and structural diversity of such N-heterocyclic compounds (Liu et al., 2016).
Reactivity and Chemical Transformations
The reactivity of imidazole derivatives, including those related to this compound, has been extensively studied. Hossain et al. (2018) explored the reactivity of two newly synthesized imidazole derivatives through spectroscopic characterization and computational study, highlighting their potential interaction with antihypertensive protein hydrolase (Hossain et al., 2018). Another study by Mlostoń et al. (2011) presented a novel method for the preparation of (imidazol-2-yl)acetates, underscoring the versatile chemical transformations these compounds can undergo (Mlostoń et al., 2011).
Catalysis and Biological Activity
Several studies have investigated the role of imidazole derivatives as catalysts and their biological activities. For instance, Grasa et al. (2002, 2003) demonstrated that imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are efficient catalysts in transesterification/acylation reactions, indicating the potential of this compound related compounds in catalytic applications (Grasa et al., 2002), (Grasa et al., 2003). Additionally, Patil et al. (2010) synthesized novel N-heterocyclic carbene–silver acetate complexes with antibacterial properties, further highlighting the potential biomedical applications of these compounds (Patil et al., 2010).
Propriétés
Formule moléculaire |
C6H7N2O2- |
|---|---|
Poids moléculaire |
139.13 g/mol |
Nom IUPAC |
2-(1-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)/p-1 |
Clé InChI |
ZHCKPJGJQOPTLB-UHFFFAOYSA-M |
SMILES canonique |
CN1C=C(N=C1)CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



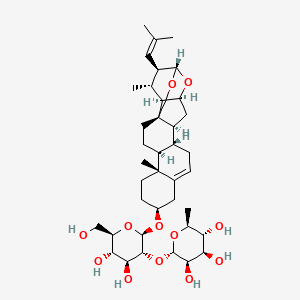

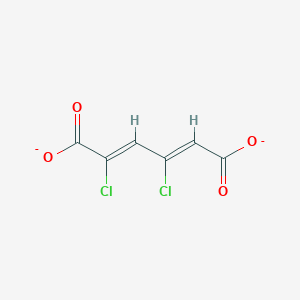


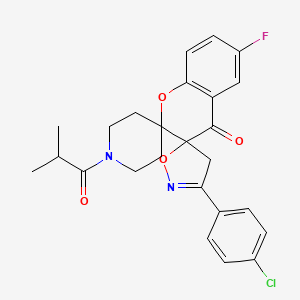
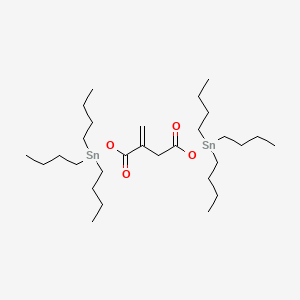

![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1257693.png)
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1257695.png)
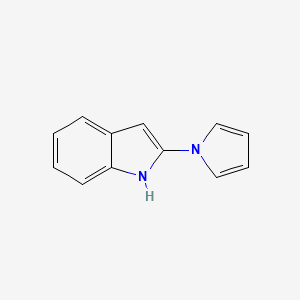
![3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1257698.png)
![magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1257700.png)
![(3S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1257703.png)